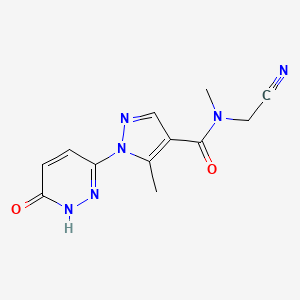
5,7-Dimethylquinolin-8-ol 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethylquinolin-8-ol 1-oxide is a compound related to the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are of significant interest due to their diverse biological activities and their presence in natural products and pharmaceuticals. Although the provided papers do not directly discuss 5,7-Dimethylquinolin-8-ol 1-oxide, they do provide insights into the synthesis, structure, and reactivity of related quinoline derivatives, which can be informative for understanding this compound.
Synthesis Analysis
The synthesis of quinoline derivatives often involves cyclization reactions and the functionalization of existing quinoline structures. For instance, the synthesis of 5-amino-4,7-dimethoxy-11H-indeno-[1,2-c]isoquinolin-11-one involves a relay compound that is chlorinated and treated with ammonia . Similarly, the synthesis of 2-amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is achieved through multicomponent synthesis . These methods could potentially be adapted for the synthesis of 5,7-Dimethylquinolin-8-ol 1-oxide by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. The crystal structure of related compounds, such as the hexahydroquinoline derivative mentioned in paper , reveals a triclinic space group with specific bond angles and conformations. These structural details are crucial for understanding the chemical behavior and potential interactions of 5,7-Dimethylquinolin-8-ol 1-oxide.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including cyclization and oxidation. For example, the reaction of 4-nitroquinoline 1-oxide with enamines leads to a novel cyclization reaction . Oxidative demethylation of dimethoxyisoquinolines to form isoquinolinediones is another example of the reactivity of these compounds . These reactions highlight the potential pathways for chemical transformations involving 5,7-Dimethylquinolin-8-ol 1-oxide.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For instance, the melting points and optical rotation values provide information about the purity and chiral nature of these compounds . The presence of functional groups such as nitro, amino, and methoxy can affect the solubility, acidity, and reactivity of the molecules. These properties are essential for the practical application and handling of 5,7-Dimethylquinolin-8-ol 1-oxide.
Scientific Research Applications
Trace Element Preconcentration
5,7-Dimethylquinolin-8-ol 1-oxide, in its derivative form as 5,8-polyquinolyl polydisulphide (PQPD), has been utilized in the coprecipitation of various elements from aqueous solutions. This application is significant in the preconcentration of elements like V(IV), Cr(III), Mn(II), and others. PQPD exhibits high recovery rates for these elements, highlighting its potential in trace element analysis and environmental monitoring (Vircavs et al., 1994).
Organic Light Emitting Diodes (OLEDs)
In the field of electronics, a zinc complex incorporating 5,7-dimethyl-8-hydroxyquinoline has been synthesized and employed as emissive and electron transport material in OLEDs. This complex demonstrated high thermal stability and good film-forming properties, contributing to the efficiency of OLEDs with maximum brightness and specific electroluminescence spectral peak emissions (Kumar et al., 2014).
Anti-corrosion Applications
A study on the anti-corrosion properties of 8-hydroxyquinoline derivatives, including 5,7-dimethylquinolin-8-ol 1-oxide derivatives, demonstrated their effectiveness as cathodic inhibitors for mild steel in acidic mediums. These compounds show high efficiency in protecting mild steel against corrosion, which is essential in industrial and engineering applications (Douche et al., 2020).
Metal Complex Formation
Research on the solution chemistry of copper(II) binding to 8-hydroxyquinolines, including derivatives of 5,7-dimethylquinolin-8-ol 1-oxide, has been conducted. These studies are fundamental in understanding how these compounds bind divalent metals like copper and zinc, which is critical in various pharmaceutical and analytical applications (Summers et al., 2020).
Safety and Hazards
properties
IUPAC Name |
5,7-dimethyl-1-oxidoquinolin-1-ium-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-6-8(2)11(13)10-9(7)4-3-5-12(10)14/h3-6,13H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPWPWKBMHHTYNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C=CC=[N+]2[O-])O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethylquinolin-8-ol 1-oxide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4aR,5R,5aR,8aR,9S)-10-(4-hydroxy-3-methoxyphenyl)-7-(p-tolyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2503578.png)
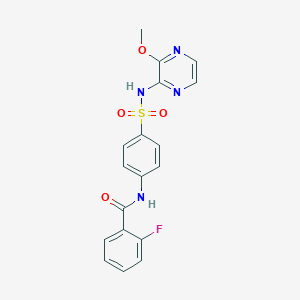

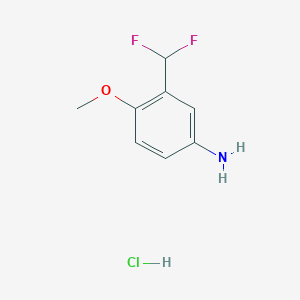

![8-Ethoxy-5-[(2-methoxyphenyl)methyl]-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline](/img/structure/B2503589.png)

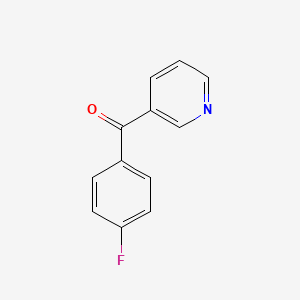
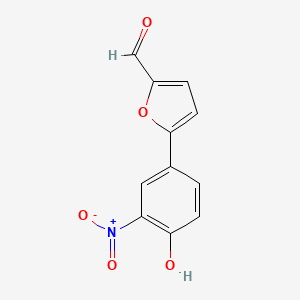
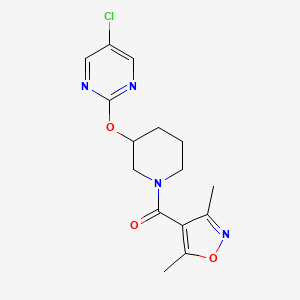
![(E)-2-cyano-N-naphthalen-1-yl-3-[5-[4-(pyrimidin-2-ylsulfamoyl)phenyl]furan-2-yl]prop-2-enamide](/img/structure/B2503597.png)
